4-(Dimethoxymethyl)benzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(Dimethoxymethyl)benzyl alcohol often involves intricate chemical processes. For instance, Wijtmans et al. (2004) describe the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities, through a low-temperature aryl bromide-to-alcohol conversion as a final step (Wijtmans et al., 2004). This method could potentially be adapted for the synthesis of 4-(Dimethoxymethyl)benzyl alcohol.
Molecular Structure Analysis
The structure of compounds related to 4-(Dimethoxymethyl)benzyl alcohol has been the subject of various studies. Aakeröy et al. (2005) analyzed the crystal structure of 4-(N,N-dimethylamino)benzoic acid, highlighting the importance of understanding the molecular arrangement for predicting reactivity and properties (Aakeröy et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving benzyl alcohol derivatives have been extensively studied. For example, Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, demonstrating the versatility of benzyl alcohols in synthetic chemistry (Crich et al., 2009). These studies can provide insights into the reactivity of 4-(Dimethoxymethyl)benzyl alcohol.
Physical Properties Analysis
The physical properties of benzyl alcohol derivatives are crucial for their practical application. Sun et al. (2009) discussed an efficient method for transforming benzyl alcohols, highlighting the importance of understanding their physical properties for effective chemical manipulation (Sun et al., 2009).
Chemical Properties Analysis
The chemical properties of benzyl alcohols, including 4-(Dimethoxymethyl)benzyl alcohol, are influenced by their functional groups. The work of Hikawa et al. (2012), which involved the synthesis of quinazolinones from benzyl alcohols, is an example of how the chemical properties of these compounds can be exploited in synthesis (Hikawa et al., 2012).
Scientific Research Applications
1. Synthesis of Multimetal and Doped Metal Oxides
- Summary of Application : Benzyl alcohol is used in the synthesis of multimetal and doped metal oxides. This method is known as the “benzyl alcohol route”.
- Methods of Application : The benzyl alcohol route involves the reaction of metal precursors in benzyl alcohol. For example, the reaction of Zn(NO 3) 2 ·H 2 O and NH 4 VO 3 in benzyl alcohol leads to ZnV 2 O 4 hollow spheres having a complex nanostructure .
- Results or Outcomes : This method has been successful in synthesizing various metal oxide nanoparticles, some of which were not accessible by other solution syntheses and could only be obtained through solid-state reactions .
2. Selective Oxidation of Benzyl Alcohol
- Summary of Application : Benzyl alcohol is selectively oxidized to produce benzoic acid, which finds extensive applications in the fields of medicine, food, and the chemical industry .
- Methods of Application : The oxidation process involves the use of a WO4 2- catalyst immobilized by a phosphonium-containing porous aromatic framework .
- Results or Outcomes : The catalyst showed distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid. Importantly, the catalyst can be conveniently recovered and reused by simple filtration, still maintaining its high catalytic activity .
3. Synthesis of ZnAl2O4 Nanostructures
- Summary of Application : Benzyl alcohol is used in the synthesis of ZnAl2O4 nanoparticles which form flower-like aggregates through the oriented attachment crystallization mechanism .
- Methods of Application : The reaction of Zn(NO3)2·H2O and NH4VO3 in benzyl alcohol leads to ZnV2O4 hollow spheres having a complex nanostructure .
- Results or Outcomes : This method has been successful in synthesizing various metal oxide nanoparticles, some of which were not accessible by other solution syntheses and could only be obtained through solid-state reactions .
4. Hydrogenation of Benzaldehyde
- Summary of Application : Benzyl alcohol is produced through the selective hydrogenation of benzaldehyde, an environmentally friendly industrial process .
- Methods of Application : The hydrogenation process involves the use of Pd-based catalysts on different support groups (activated carbon, alumina, clinoptilolite) .
- Results or Outcomes : The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .
Safety And Hazards
Future Directions
The future research directions for “4-(Dimethoxymethyl)benzyl alcohol” could involve exploring its potential applications in various fields. For instance, 4-(Hydroxymethyl)benzyl alcohol, a related compound, has been used in the synthesis of 5’-O-TBDPS-2’,3’-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine .
properties
IUPAC Name |
[4-(dimethoxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDMLYTJRQRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392068 | |
Record name | [4-(dimethoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)benzyl alcohol | |
CAS RN |
183057-64-9 | |
Record name | [4-(dimethoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)benzaldehyde dimethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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